N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-26-14-8-6-13(7-9-14)20-11-12(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,12H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUPBKUHZYFPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a methoxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Nitrobenzamide Moiety: This can be done through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the amine group on the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
a) N-(2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide ()
- Core Structure: Pyrido[2,3-d]pyrimidin-4-one (a bicyclic system) vs. pyrrolidin-5-one (monocyclic).
- Substituents :
- Electron-withdrawing groups : 3-nitrobenzamide (meta-nitro) vs. 2-nitrobenzamide (ortho-nitro).
- Additional groups : 2-fluoro and 4-methyl substituents on the phenyl ring.
- Implications: The pyrido-pyrimidinone core may enhance π-stacking interactions in biological systems compared to the simpler pyrrolidinone.
b) N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide ()
- Core Structure : Thiazolidin-4-one with a sulfanylidene group vs. pyrrolidin-5-one.
- Substituents: Methoxy vs. Sulfanylidene group: Enhances electrophilicity compared to the pyrrolidinone’s carbonyl.
- Implications: The thiazolidinone core is associated with antidiabetic and antimicrobial activities in literature, whereas pyrrolidinones are often explored for CNS-targeting applications .
Methoxyphenyl-Containing Analogues
a) Formoterol-Related Compounds ()
- Examples: Formoterol-related compound A (1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol).
- Key Differences: Ethanolamine backbone vs. pyrrolidinone; methoxyphenyl linked via alkyl chains rather than directly fused to a heterocycle.
- Implications : The methoxyphenyl group in Formoterol analogs enhances β2-adrenergic receptor selectivity. In the target compound, this group may similarly influence lipophilicity and membrane permeability .
b) N-[1-(4-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide ()
- Structure: Contains dual methoxyphenyl groups (4-methoxyanilino and 4-methoxybenzamido) vs. a single 4-methoxyphenyl in the target compound.
- Implications : Multiple methoxy groups may increase metabolic stability but reduce solubility. The target compound’s simpler substitution could offer a balance between bioavailability and synthetic accessibility .
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The ortho-nitro group in the target compound may sterically hinder interactions compared to meta-nitro derivatives, as seen in . This could reduce binding affinity but improve selectivity .
- Methoxy Group Role : The 4-methoxyphenyl group likely enhances lipophilicity, aiding blood-brain barrier penetration, as observed in CNS-active analogs .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8 ppm, singlet) and nitrobenzamide (δ 8.2–8.5 ppm, aromatic protons) .
- IR : Confirm amide C=O (1650–1680 cm⁻¹) and nitro groups (1520, 1350 cm⁻¹) .
- XRD : Resolve stereochemistry using SHELXS for phase problem solving. Anisotropic refinement reduces R-factor to <0.05 .
How can computational modeling predict the biological activity of this compound?
Advanced Research Question
Target identification : Use molecular docking (AutoDock Vina) against bacterial FabH (PDB: 1HNJ) or fungal CYP51 (PDB: 5TZ1) .
Parameters :
- Grid box size: 25 × 25 × 25 Å centered on active sites.
- Scoring functions: AMBER force field evaluates binding affinity (ΔG < −8 kcal/mol suggests activity) .
Validation : Compare with experimental MIC values (e.g., 8–32 µg/mL for antibacterial assays) .
What strategies resolve contradictory bioactivity data across studies?
Advanced Research Question
Contradictions may stem from assay conditions or strain variability. Mitigation steps:
Standardized protocols :
- Antibacterial : Broth microdilution (CLSI M07-A10) with S. aureus ATCC 29213 .
- Antifungal : CLSI M38-A2 for Aspergillus spp. .
Control compounds : Include ciprofloxacin (bacterial) and fluconazole (fungal) for baseline comparison.
Statistical analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance .
What crystallographic refinements are essential for accurate structure determination?
Advanced Research Question
Data collection : Cool crystals to 100 K (liquid N₂) to minimize thermal motion .
SHELX workflow :
- SHELXD : Solve phases via dual-space methods for non-centrosymmetric structures.
- SHELXL : Refine with anisotropic displacement parameters; apply TWIN/BASF commands for twinned crystals .
Validation : PLATON checks for missed symmetry (e.g., Rint < 0.05) .
How can SAR studies optimize pharmacological properties of analogs?
Advanced Research Question
Modification sites :
- Pyrrolidine C-3 : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Nitro position : Replace -NO₂ with -CN to reduce toxicity while retaining activity .
Assays :
- LogP : Measure via shake-flask (target 2–4 for bioavailability).
- CYP inhibition : Use human liver microsomes to assess metabolic interference .
What mechanistic insights guide key reactions like nitro group reduction?
Advanced Research Question
Catalytic hydrogenation :
- Conditions: H₂ (1 atm), 10% Pd/C in ethanol, 25°C.
- Monitoring: FTIR tracks -NO₂ → -NH₂ conversion (disappearance of 1350 cm⁻¹ peak) .
Kinetic studies :
- Rate constants (k) derived via UV-Vis (λ = 400 nm for nitro decay).
- Activation energy (Ea) calculated via Arrhenius plots (20–60°C range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
